molecular formula C12H16ClN3O B1372009 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1197549-35-1

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B1372009
CAS No.: 1197549-35-1
M. Wt: 253.73 g/mol
InChI Key: IFVBBPRQODHQSX-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the complex. The compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. In vivo studies have also demonstrated that the compound can have long-term effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting the growth of cancer cells. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity increases significantly at certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the levels of these essential metabolites. Additionally, it can affect the activity of enzymes involved in the breakdown of carbohydrates and lipids, leading to changes in energy production and storage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it can be targeted to the nucleus by nuclear localization signals, where it can influence gene expression. Additionally, it can be directed to the mitochondria by mitochondrial targeting signals, where it can affect energy production and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amine derivatives, and substitution reactions can result in various substituted oxadiazole compounds.

Scientific Research Applications

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride include other oxadiazole derivatives such as:

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications, such as targeted drug development and the synthesis of specialized materials.

Properties

IUPAC Name

2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9;/h3-8,10H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVBBPRQODHQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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